

Comparative Guide: Mass Spectrometry Fragmentation of 3-Phenylisoxazole

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Compound of Interest

Compound Name: 5-(Phenoxymethyl)-3-phenylisoxazole

CAS No.: 35121-46-1

Cat. No.: B2406175

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Executive Summary

Differentiation of isoxazole regioisomers is a critical analytical challenge in medicinal chemistry, particularly when validating scaffolds for drug discovery. This guide analyzes the fragmentation behavior of 3-phenylisoxazole (

, MW 145) under Electron Ionization (EI).

The Core Distinction: The definitive differentiator between 3-phenylisoxazole and its isomer 5-phenylisoxazole is the abundance of the benzoyl cation (

, m/z 105).

- 3-Phenylisoxazole: Characterized by a dominant benzonitrile ion (m/z 103) and a significant peak (m/z 117). It shows negligible m/z 105 abundance.
- 5-Phenylisoxazole: Characterized by a base peak of benzoyl cation (m/z 105) due to the proximity of the phenyl group to the ring oxygen.

Mechanistic Analysis: 3-Phenylisoxazole

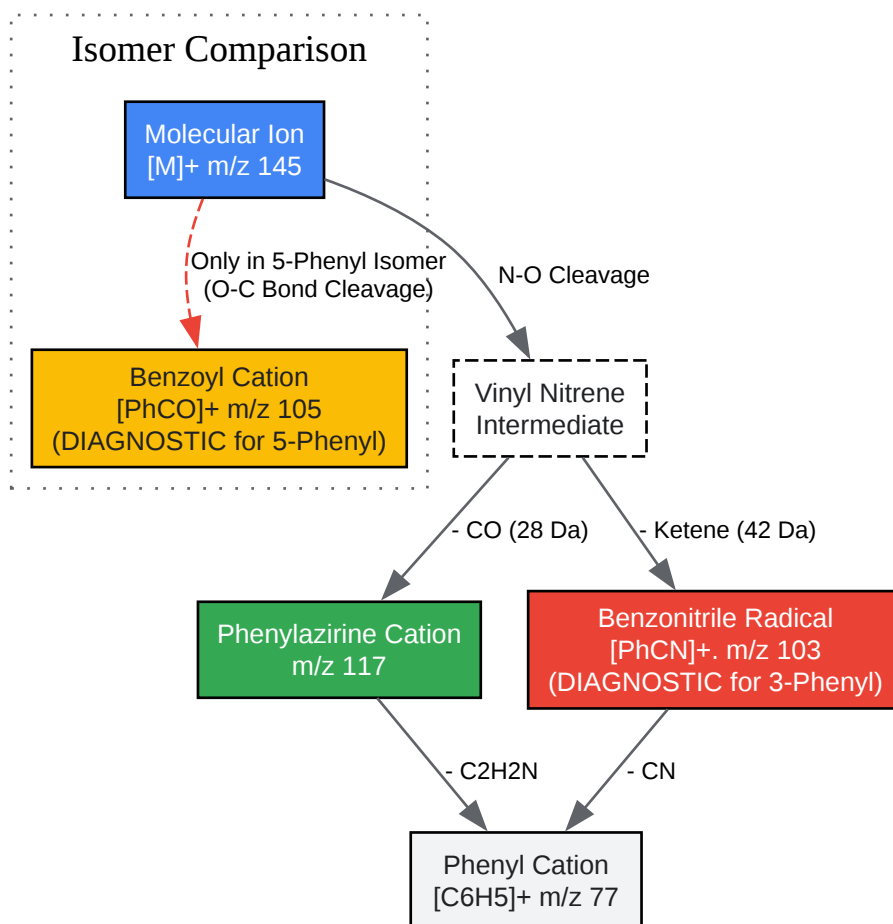
The fragmentation of 3-phenylisoxazole is driven by the lability of the N–O bond (approx. 50 kcal/mol), which is the weakest bond in the heterocyclic ring. Upon ionization, the molecule undergoes skeletal rearrangement rather than simple bond scission.

Primary Fragmentation Pathways

- N-O Bond Homolysis & Ring Contraction (Path A):
 - The molecular ion (m/z 145) undergoes N-O cleavage to form a vinyl nitrene intermediate.
 - This intermediate rearranges to a 3-phenyl-2H-azirine-2-carboxaldehyde or directly to a phenyloxazole isomer.
 - Subsequent loss of carbon monoxide (CO, 28 Da) yields the 2-phenylazirine cation (m/z 117).
- Retro-Cycloaddition / Nitrile Formation (Path B):
 - A competitive pathway involves a retro-1,3-dipolar cycloaddition-type cleavage.
 - This effectively splits the ring into benzonitrile (m/z 103) and a neutral ketene fragment (m/z 42).
 - The m/z 103 peak is often the base peak or second most intense peak for 3-phenylisoxazole, serving as a diagnostic fingerprint.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for 3-phenylisoxazole compared to the 5-phenyl isomer.



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Figure 1: Divergent fragmentation pathways distinguishing 3-phenylisoxazole (Red/Green paths) from 5-phenylisoxazole (Yellow path).

Comparative Performance Guide

This section provides objective data to distinguish 3-phenylisoxazole from its most common alternatives (regioisomers and reduced forms).

Table 1: Diagnostic Ion Comparison

Feature	3-Phenylisoxazole	5-Phenylisoxazole	3-Phenyl-2-isoxazoline
Molecular Ion ()	m/z 145 (Strong)	m/z 145 (Strong)	m/z 147
Base Peak (100%)	m/z 103 () or 117	m/z 105 ()	m/z 147 or 104
Key Neutral Loss	-28 Da (CO), -42 Da (Ketene)	-40 Da ()	-H, -OH
Diagnostic Ratio	Ratio 103:105 > 10:1	Ratio 105:103 > 10:1	N/A
Mechanism	Retro-cleavage to Nitrile	Cleavage to Benzoyl Cation	Ring opening / H-shift

Interpretation of Data[1][2][3][4][5][6][7][8][9]

- The "Benzoyl Rule": If your spectrum shows a dominant peak at m/z 105, the phenyl group is attached to Carbon-5 (adjacent to Oxygen).
- The "Nitrile Rule": If the spectrum is dominated by m/z 103 and m/z 117, the phenyl group is at Carbon-3 (adjacent to Nitrogen).
- Stability: 3-phenylisoxazole is generally more resistant to fragmentation than its isoxazoline (dihydro) counterparts, often showing a higher relative intensity of the molecular ion.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Workflow Diagram



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Figure 2: Standardized workflow for unambiguous identification of isoxazole isomers.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve 1 mg of analyte in HPLC-grade Methanol or Acetonitrile.
 - Why: Protic solvents ensure solubility; high purity prevents background noise in the low-mass region (m/z 40-100).
- GC-MS Parameters (Standard EI):
 - Column: DB-5MS or equivalent (30m x 0.25mm).
 - Carrier Gas: Helium at 1.0 mL/min.
 - Inlet Temp: 250°C.
 - Ion Source: Electron Ionization (EI) at 70 eV.[1]
 - Causality: 70 eV is the industry standard for library matching (NIST/Wiley). Lower energies (e.g., 20 eV) may fail to induce the diagnostic ring cleavage required to distinguish isomers.
- Data Acquisition:
 - Scan range: m/z 40–300.
 - Critical Step: Ensure the solvent delay bypasses the solvent peak to protect the filament, but start acquisition early enough (m/z 40) to detect lower mass fragments if analyzing side-chains.

- Validation Criteria (Self-Validating System):
 - Calculate the intensity ratio
 - If $R > 5.0$: Confirm 3-phenylisoxazole.
 - If $R < 0.2$: Confirm 5-phenylisoxazole.

References

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